Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate (CAS: 905718-46-9) is a highly reactive, unsymmetrical diaryliodonium salt utilized primarily as an electrophilic arylation reagent. By pairing an electron-deficient 3-(trifluoromethyl)phenyl group with a neutral phenyl "dummy ligand" and a non-coordinating trifluoromethanesulfonate (triflate) counterion, this compound serves as a highly efficient vector for installing the 3-CF3-phenyl motif. In industrial and advanced laboratory settings, it is prioritized for its ability to drive metal-free C-, N-, O-, and S-arylations under mild conditions. Its procurement value is anchored in its high atom economy regarding the expensive fluorinated moiety, its solubility in standard organic aprotic solvents, and its capacity to bypass the heavy-metal catalysts traditionally required for cross-coupling fluorinated arenes .
Substituting this specific unsymmetrical iodonium triflate with generic alternatives introduces severe process and cost inefficiencies. Relying on traditional aryl halides, such as 1-bromo-3-(trifluoromethyl)benzene, necessitates the use of expensive palladium or copper catalysts, specialized ligands, and harsh thermal conditions, which complicate downstream purification and heavy-metal remediation [1]. Conversely, substituting with a symmetrical diaryliodonium salt, such as bis(3-(trifluoromethyl)phenyl)iodonium triflate, inherently wastes 50% of the costly fluorinated precursor, as one equivalent is inevitably lost as a 3-CF3-iodobenzene byproduct during the reaction. Furthermore, substituting the triflate counterion with a halide or tosylate often leads to reduced solubility in aprotic solvents and attenuated electrophilicity, directly impacting reaction kinetics and yield in metal-free functionalizations [2].
In the synthesis of 3-(trifluoromethyl)phenylated compounds, the choice of iodonium salt directly dictates the utilization efficiency of the fluorinated building block. Because the phenyl ring in Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate acts as an electronically differentiated "dummy ligand," the electron-deficient 3-CF3-phenyl group is preferentially transferred to the nucleophile. This results in near-complete utilization of the fluorinated moiety, whereas symmetrical salts inherently discard one equivalent of the fluorinated aryl group as an unreactive byproduct [1].
| Evidence Dimension | Fluorinated aryl group waste per mole of arylation event |
| Target Compound Data | ~0% waste (phenyl group is expelled as cheap iodobenzene) |
| Comparator Or Baseline | Bis(3-(trifluoromethyl)phenyl)iodonium triflate (~50% waste, expelled as expensive 3-CF3-iodobenzene) |
| Quantified Difference | Elimination of fluorinated precursor waste (50% absolute reduction in lost fluorinated mass) |
| Conditions | Metal-free nucleophilic aromatic substitution |
Halves the raw material cost associated with the fluorinated precursor during scale-up, making it the economically sound choice for procurement.
Traditional cross-coupling of electron-deficient arenes requires transition metal catalysis, which introduces significant costs and purification burdens. Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate possesses a highly electrophilic iodine(III) center that enables direct, metal-free arylation of heteroatom and carbon nucleophiles under remarkably mild thermal conditions, bypassing the need for palladium or copper systems [1].
| Evidence Dimension | Required reaction conditions for standard heteroatom arylation |
| Target Compound Data | Metal-free, often room temperature to 80 °C |
| Comparator Or Baseline | 1-Bromo-3-(trifluoromethyl)benzene (requires Pd/Cu catalysts, specialized ligands, >100 °C) |
| Quantified Difference | Elimination of transition metal catalysts and reduction of operating temperature by >20-40 °C |
| Conditions | N- or O-arylation of standard nucleophiles |
Drastically simplifies downstream purification by eliminating heavy metal contamination, which is critical for pharmaceutical intermediate manufacturing.
In unsymmetrical diaryliodonium salts, the transfer selectivity is governed by the electronic difference between the two aryl rings. The strong electron-withdrawing nature of the trifluoromethyl group makes the 3-CF3-phenyl ring significantly more electrophilic than the unsubstituted phenyl ring. This pronounced electronic gradient ensures >95% selective transfer of the fluorinated ring in metal-free reactions, avoiding the complex product mixtures seen when using unsymmetrical salts with electronically similar ligands [1].
| Evidence Dimension | Selectivity of aryl transfer to nucleophiles |
| Target Compound Data | >95% selective transfer of the 3-(trifluoromethyl)phenyl group |
| Comparator Or Baseline | Unsymmetrical salts with electronically similar ligands (e.g., Phenyl(p-tolyl)iodonium triflate) (~50/50 mixed transfer) |
| Quantified Difference | >45% absolute increase in target transfer selectivity |
| Conditions | Metal-free nucleophilic aromatic substitution |
Ensures high batch-to-batch reproducibility and eliminates the need for costly chromatographic separation of mixed arylation products.
The counterion of a diaryliodonium salt heavily influences its solubility and the electrophilicity of the iodine center. The triflate anion in Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate is highly non-coordinating, which not only maximizes the reactivity of the hypervalent iodine but also ensures excellent solubility in standard industrial aprotic solvents like dichloromethane and acetonitrile, outperforming tighter ion pairs like halides [1].
| Evidence Dimension | Solubility and ion-pairing in aprotic organic solvents |
| Target Compound Data | High solubility, loose ion pair (Triflate) |
| Comparator Or Baseline | Diaryliodonium chlorides or bromides (Lower solubility, tight ion pair) |
| Quantified Difference | Broader solvent compatibility and enhanced electrophilic reactivity |
| Conditions | Reactions in non-polar or moderately polar aprotic solvents (e.g., DCM, THF, MeCN) |
Allows chemists and process engineers to use standard, easily recoverable industrial solvents without facing heterogeneous reaction bottlenecks.
This compound is the correct choice where the installation of a 3-(trifluoromethyl)phenyl group is required on an active pharmaceutical ingredient (API) precursor, and the avoidance of palladium or copper contamination is critical to meet strict heavy-metal regulatory limits [1].
Procurement should prioritize this reagent where cost-efficiency dictates the maximum atom economy of the expensive fluorinated starting material, making the "dummy ligand" approach of this unsymmetrical salt financially superior to symmetrical alternatives [2].
This reagent is highly recommended where the target nucleophile is thermally sensitive or prone to degradation under the harsh basic and high-temperature conditions typically required for standard aryl halide cross-coupling [3].
Irritant